molecular formula C18H16FN5O2 B11036252 1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine

1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine

Cat. No.: B11036252
M. Wt: 353.3 g/mol
InChI Key: YUFLIJOAKNUTJJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a hydroxyphenyl group, and a methoxyphenyl group attached to a pyrimidinyl guanidine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Hydroxyphenyl and Methoxyphenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions, using phenol and anisole derivatives, respectively.

    Final Assembly: The final step involves the coupling of the pyrimidine core with the substituted phenyl groups under controlled conditions, often using catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or catalyst.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in various physiological processes.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]guanidine can be compared with other similar compounds, such as:

    N-[4-(4-Fluorophenyl)-5-(hydroxymethyl)-6-isopropyl-2-pyrimidinyl]-N-methylmethanesulfonamide: Similar in structure but with different substituents, leading to varied chemical properties and applications.

    Fluorophenylpyrimidine Derivatives: Compounds with similar core structures but different functional groups, affecting their reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16FN5O2

Molecular Weight

353.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C18H16FN5O2/c1-26-14-8-2-11(3-9-14)15-10-16(25)23-18(22-15)24-17(20)21-13-6-4-12(19)5-7-13/h2-10H,1H3,(H4,20,21,22,23,24,25)

InChI Key

YUFLIJOAKNUTJJ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)/N=C(\N)/NC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)F

Origin of Product

United States

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